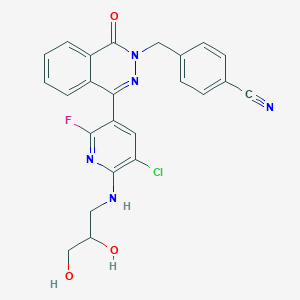
Hbv-IN-4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
1. Global Public Health Challenge and Cure Strategies
Chronic hepatitis B virus (HBV) infection poses a global public health challenge comparable to tuberculosis, HIV, and malaria. Research initiatives like the International Coalition to Eliminate HBV (ICE-HBV) focus on accelerating the discovery of a cure for chronic hepatitis B. Key strategies include developing interventions to permanently reduce the number of infected cells or silence the covalently closed circular DNA, and stimulating HBV-specific host immune responses. Establishment of repositories for standardized HBV reagents and protocols accessible globally is also emphasized (Revill et al., 2019).
2. Modeling HBV Infection Dynamics for Therapeutic Comparison
A comprehensive model of intracellular HBV infection dynamics, incorporating molecular processes targeted by drugs, aligns well with clinical study outcomes. This model enables rapid assessment of various treatment options and their combinations, revealing kinetic behavior in sub-viral particle formation and aiding in understanding immune responses to infection (Fatehi et al., 2020).
3. Advances in Studying HBV In Vitro
Recent advances in in vitro systems for studying HBV have overcome previous limitations. The discovery of the bile-acid pump sodium-taurocholate cotransporting polypeptide (NTCP) as a receptor for HBV has enabled the establishment of NTCP expressing hepatoma cell lines permissive for HBV infection. Advanced tissue engineering techniques and the ability to differentiate inducible pluripotent stem cells into hepatocyte-like cells have opened new avenues for studying HBV-host interactions and developing anti-viral drugs (Witt-Kehati et al., 2016).
4. Therapeutic Implications of HBV Genotypes
Understanding the genotypes of HBV is crucial for personalized treatment of chronic hepatitis B. Different HBV genotypes have varying responses to antiviral therapy, highlighting the need for genotype-based therapeutic strategies to prevent progression to end-stage liver diseases and hepatocellular carcinoma (Liu et al., 2005).
5. Human Stem Cell-Derived Hepatocytes in HBV Research
Using hepatocyte-like cells (HLCs) derived from human pluripotent stem cells provides a robust HBV infection model. These cells, expressing key hepatocyte markers and host factors required for HBV infection, support robust infection and spreading of HBV. This model is instrumental in advancing understanding of the HBV life cycle, virus-host interactions, and identifying new antiviral agents (Xia et al., 2017).
6. 3D Human Liver Organoids for HBV Investigation
3D human liver organoids provide a primary cell-culture system to investigate HBV. These organoids support the complete HBV replication cycle and offer a clinically relevant platform for studying HBV infection, replication, related tumorigenesis, and novel HBV-directed therapies. The ability to genetically modify, expand, and biobank these organoids enhances their utility in HBV research (Rao et al., 2021).
7. HBV Infection Dynamics and Immune Response
The interaction of HBV with the immune system plays a critical role in determining the clinical outcome of infection. Studies focusing on the immune pathophysiology of HBV, including the response to various treatment regimens, provide insights into the development of effective therapies and vaccines (Lee, 1997).
作用機序
特性
IUPAC Name |
4-[[4-[5-chloro-6-(2,3-dihydroxypropylamino)-2-fluoropyridin-3-yl]-1-oxophthalazin-2-yl]methyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClFN5O3/c25-20-9-19(22(26)29-23(20)28-11-16(33)13-32)21-17-3-1-2-4-18(17)24(34)31(30-21)12-15-7-5-14(10-27)6-8-15/h1-9,16,32-33H,11-13H2,(H,28,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTCNPITUIDRZKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN(C2=O)CC3=CC=C(C=C3)C#N)C4=CC(=C(N=C4F)NCC(CO)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClFN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Hbv-IN-4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


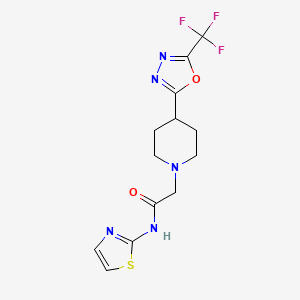
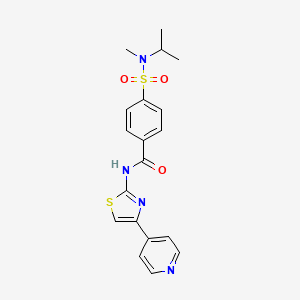


![N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(2-methylphenoxy)acetamide](/img/structure/B2535522.png)
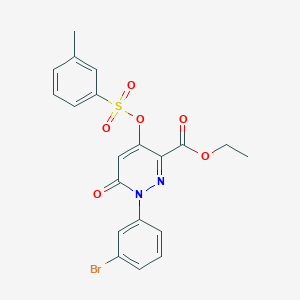

![N-[2-(4-ethoxyphenoxy)ethyl]-2-(4-nitrophenyl)acetamide](/img/structure/B2535526.png)
![1-[3-(Trifluoromethoxy)benzyl]piperidin-4-amine](/img/structure/B2535530.png)
![1-[1-(2,3-Dihydro-1H-inden-2-yl)azetidin-3-yl]benzimidazole](/img/structure/B2535531.png)
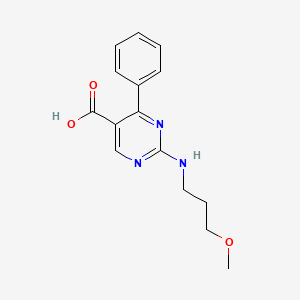

![5-[(4-Chlorophenyl)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B2535535.png)